
N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a synthetic compound that belongs to the class of furanocarboxamides. It is commonly referred to as "CCF-2" and is used in scientific research for its potential pharmacological properties. The compound is synthesized using specific methods and has been extensively studied for its mechanism of action and biochemical effects.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- The study of rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate showcases the chemical reactivity and potential synthetic applications of similar compounds. This reaction pathway involves key intermediates that underline the compound's role in facilitating complex organic transformations (Azizian et al., 2000).
Antimicrobial Activity
- The synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives as potential biological agents emphasizes the compound's framework for developing antimicrobial agents. These synthesized compounds exhibited significant inhibition on bacterial and fungal growth, highlighting the potential of furan-carboxamide derivatives in the field of antimicrobial research (Akbari et al., 2008).
Material Science and Polymer Chemistry
- The preparation and properties of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors outline the utility of carboxamide derivatives in the synthesis of high-performance polymers. These polymers exhibit enhanced thermal stability and solubility, indicating the role of such compounds in advancing material science (Yamanaka et al., 2000).
Crystal Structure and Molecular Interaction
- The crystal structure characterization of various chlorophenyl derivatives provides insight into the molecular interactions and stability of carboxamide compounds. This information is vital for understanding the compound's behavior in different chemical environments and for designing molecules with desired properties (Guo et al., 2015).
properties
IUPAC Name |
N-(3-chlorophenyl)-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-11-16(18(22)21-15-4-2-3-14(20)9-15)10-17(23-11)12-5-7-13(19)8-6-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZARJDRIKEURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


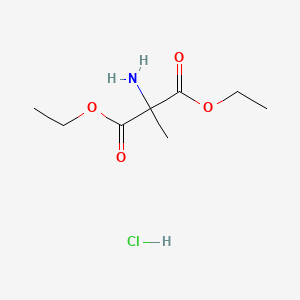
![N-(2-Phenylethyl)-N'-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2730834.png)
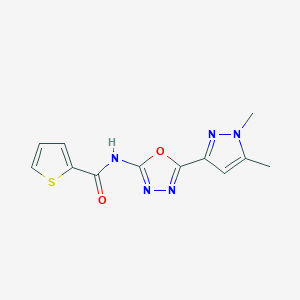
![Tert-butyl N-[(3S,4S)-4-[amino(phenyl)methyl]oxolan-3-yl]carbamate](/img/structure/B2730838.png)
![2-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide](/img/structure/B2730840.png)
![N-[1-(3,4-Dihydroxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2730841.png)
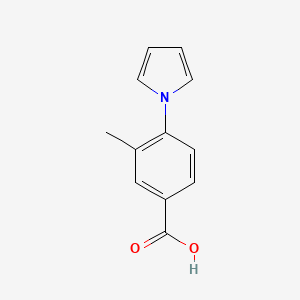
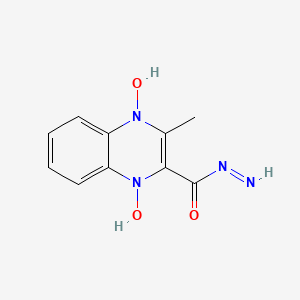
![7-(4-chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2730846.png)
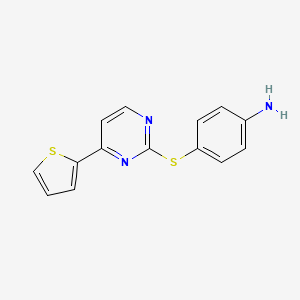

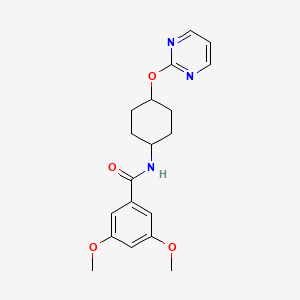
![4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2730853.png)